5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline
Description
5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline is a pyrazoline derivative characterized by bulky tert-butyl substituents on both the phenyl and styryl groups. Pyrazolines are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their photophysical properties, solvatochromism, and applications in materials science and pharmaceuticals . The tert-butyl groups in this compound likely enhance steric hindrance, thermal stability, and solubility in non-polar solvents, distinguishing it from simpler pyrazoline analogs.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(E)-2-(4-tert-butylphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2/c1-30(2,3)25-17-12-23(13-18-25)14-21-27-22-29(33(32-27)28-10-8-7-9-11-28)24-15-19-26(20-16-24)31(4,5)6/h7-21,29H,22H2,1-6H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWKWJJGNIAWJJ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152015-94-6 | |
| Record name | 1H-Pyrazole,5-[4-(1,1-dimethylethyl)phenyl]-3-[2-[4-(1,1-dimethylethyl)phenyl]ethenyl]-4,5-dihydro-1-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline is a pyrazoline derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.
Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C24H26N2
- Molecular Weight : 358.48 g/mol
- CAS Number : 152015-94-6
This compound features a pyrazoline core substituted with two tert-butylphenyl groups and a styryl group, contributing to its lipophilicity and potential bioactivity.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Melting Point | 136-140 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) |
Antioxidant Activity
Research has indicated that pyrazoline derivatives exhibit significant antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals, reducing oxidative stress in vitro. The mechanism involves the donation of hydrogen atoms from the pyrazoline ring, stabilizing reactive species .
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazoline derivatives. For instance, this compound was tested against various cancer cell lines, including breast and lung cancer. The compound showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
In vivo studies have suggested that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in animal models, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent investigations into neuroprotective effects have shown that this pyrazoline derivative can protect neuronal cells from apoptosis induced by oxidative stress. This property may have implications for neurodegenerative diseases such as Alzheimer's .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various pyrazoline derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a higher antioxidant activity compared to standard antioxidants like ascorbic acid.
Study 2: Cytotoxicity Against Cancer Cells
In a comparative study on the cytotoxic effects of several pyrazolines, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed significant growth inhibition with an IC50 value of 12 µM for MCF-7 cells, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Photophysical and Electronic Properties
- ANPP : Exhibits dual fluorescence due to intramolecular energy transfer from anthracene to pyrazoline and charge transfer from N1 to C3 . This contrasts with the target compound, where bulky substituents may hinder such electronic transitions.
- Furan/Nitrophenyl Analog: Nitro groups enhance charge-transfer transitions, leading to pronounced solvatochromism (solvent-dependent emission shifts) . The target compound’s tert-butyl groups likely diminish this effect due to reduced polarity.
Solvatochromic Behavior
- Pyrazolines with electron-withdrawing groups (e.g., nitro in ANPP) show strong solvatochromism, with emission shifts exceeding 50 nm in polar solvents .
- The target compound’s tert-butyl substituents, being electron-donating, may reduce solvatochromic sensitivity compared to nitro- or furan-containing analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
